1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyridopyrrolopyrimidine class, a scaffold known for its fused heterocyclic structure and pharmacological relevance. The target molecule features a 3-methoxypropyl substituent at position 1 and an N-methyl carboxamide group at position 2 (Figure 1). Its synthesis typically involves condensation of 2-chloro-4-oxo-pyridopyrimidine intermediates with methyl glycinate derivatives under reflux conditions, followed by hydrolysis and amidation .
Properties
IUPAC Name |
6-(3-methoxypropyl)-N-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-17-15(21)12-10-11-14(19(12)8-5-9-23-2)18-13-6-3-4-7-20(13)16(11)22/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYWFHFLLUZKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(N1CCCOC)N=C3C=CC=CN3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound belonging to a class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
- Molecular Formula : C24H26N4O3
- Molar Mass : 418.49 g/mol
- CAS Number : 900870-38-4
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular proliferation and viral replication. Research indicates that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines can act as inhibitors of dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in various metabolic processes and is a target for antidiabetic drugs .
Case Studies
- Inhibition of Tumor Cell Proliferation :
- A study demonstrated that compounds similar to 1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine exhibited significant antiproliferative effects on various cancer cell lines. For instance, a related compound showed an EC50 value of 3.3 µM against specific tumor cells .
- The mechanism involved S-phase accumulation and apoptosis induction in cancer cells, highlighting the potential for these compounds as therapeutic agents .
Antiviral Activity
Recent studies have explored the antiviral potential of this compound against SARS-CoV-2. The findings suggest that derivatives can prevent viral growth by more than 90% at specific concentrations with minimal cytotoxic effects on host cells .
In Vitro Studies
The antiviral activity was assessed using Vero cells, where compounds were tested for their ability to inhibit viral replication. Molecular docking studies indicated favorable interactions with the main protease (Mpro) of SARS-CoV-2, suggesting a promising avenue for developing antiviral therapies .
Data Tables
| Biological Activity | EC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Antiproliferative | 3.3 | KB Human Tumor Cells | Induction of apoptosis |
| Antiviral | >90% inhibition | Vero Cells | Inhibition of SARS-CoV-2 replication |
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. A review of various derivatives demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The compound exhibited significant in vitro activity against COX-2 with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
Cancer Therapeutics
The compound's structure suggests potential as a heat shock protein 90 (HSP90) inhibitor, which is crucial in cancer cell survival and proliferation. HSP90 inhibitors are being researched for their ability to disrupt cancer cell signaling pathways. Formulations containing this compound may enhance the efficacy of existing chemotherapy regimens by targeting multiple pathways involved in tumor growth .
Research Findings and Case Studies
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological effects. Variations in substituents on the pyrimidine ring influence biological activity significantly. For example, modifications to the methoxypropyl group can enhance solubility and bioavailability, which are critical for therapeutic efficacy.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s pharmacological and physicochemical properties are influenced by substituent variations at positions 1 (R₁) and 2 (R₂). Below is a detailed comparison with structurally related derivatives:
Table 1: Substituent Effects on Physicochemical Properties
*Molecular weight calculated based on (N-propyl analog: 342.4) adjusted for N-methyl substitution.
Key Observations:
Substituent Impact on Solubility: The 3-methoxypropyl group (R₁) enhances hydrophilicity compared to methyl or propyl substituents due to its ether oxygen and extended alkyl chain .
Spectral Trends :
- The ¹H NMR signal for the methoxy group (δ ~3.17 ppm) is consistent across 3-methoxypropyl derivatives .
- Carboxylic acid analogs (e.g., 4a, 4d) exhibit broad OH peaks (δ 12.80–13.04 ppm), absent in carboxamide derivatives .
Thermal Stability :
- Carboxylic acid derivatives (4a, 4d) show higher melting points (215–283°C) than carboxamides, likely due to intermolecular hydrogen bonding .
Functional Implications:
- Carboxamide vs. Carboxylic Acid : Carboxamides (e.g., target compound) are more metabolically stable than carboxylic acids, making them preferable for drug development .
Q & A
Q. Basic: What are the core synthetic strategies for this compound?
The synthesis involves multi-step organic reactions, typically starting with pyrido-pyrimidine precursors. Key steps include:
- Condensation reactions to form the heterocyclic core.
- Cyclization to assemble the fused pyrrolo-pyrimidine ring system.
- Functional group modifications (e.g., introducing the 3-methoxypropyl and N-methyl carboxamide groups via nucleophilic substitution or coupling reactions) . Reaction monitoring via thin-layer chromatography (TLC) and intermediate purification using column chromatography are critical for ensuring purity .
Q. Advanced: How can researchers optimize reaction conditions to improve yield?
Variables influencing yield include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, methanol) enhance solubility of intermediates .
- Temperature control : Cyclization steps often require heating (50–60°C), while condensation may proceed at room temperature .
- Catalysts : Triethylamine or sodium methoxide can facilitate intermediate formation . Systematic Design of Experiments (DoE) is recommended to identify optimal conditions .
Structural Characterization
Q. Basic: What spectroscopic methods are used to confirm the compound’s structure?
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ ~3.17 ppm for OCH3; δ ~161.7 ppm for carbonyl groups) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks matching calculated values) .
- HPLC : Validates purity (>95% is typical for biological assays) .
Q. Advanced: How can researchers resolve ambiguities in spectral data for complex derivatives?
- 2D NMR techniques (e.g., COSY, HMBC) clarify connectivity in fused-ring systems .
- X-ray crystallography : Provides definitive confirmation of stereochemistry and regioselectivity, though crystal growth may require trial of multiple solvents .
Biological Activity and Mechanism
Q. Basic: What biological targets are hypothesized for this compound?
Structural analogs of pyrido-pyrimidine derivatives are reported to inhibit kinases (e.g., MAPK, CDKs) and modulate inflammatory pathways (e.g., COX-2) . The 3-methoxypropyl group may enhance membrane permeability, while the carboxamide moiety facilitates hydrogen bonding with active sites .
Q. Advanced: What methodologies validate target engagement in cellular assays?
- Kinase inhibition assays : Use ATP-coupled luminescence or fluorescence polarization to quantify IC50 values .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses with kinase domains, guided by crystallographic data .
- CRISPR/Cas9 knockouts : Confirm specificity by comparing activity in target-deficient vs. wild-type cell lines .
Data Analysis and Reproducibility
Q. Basic: How should researchers address discrepancies in reported synthetic yields?
Variations in yield (e.g., 53–64% in similar compounds) often stem from:
- Purification methods : Gradient elution in chromatography vs. recrystallization .
- Reagent quality : Impurities in starting materials (e.g., ethyl glycinate) reduce efficiency . Detailed reporting of reaction conditions (e.g., solvent volume, stirring time) is critical for reproducibility .
Q. Advanced: What statistical approaches reconcile conflicting biological activity data?
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between substituents and IC50).
- Multivariate regression : Models variables like logP, polar surface area, and steric effects to explain activity variations .
Structure-Activity Relationships (SAR)
Q. Advanced: How does the 3-methoxypropyl substituent influence pharmacokinetics?
- Lipophilicity : The methoxy group balances hydrophobicity (predicted logP ~2.1), improving blood-brain barrier penetration .
- Metabolic stability : In vitro liver microsome assays assess oxidative demethylation rates . Comparative studies with analogs (e.g., 3-hydroxypropyl vs. methoxypropyl) quantify metabolic half-lives .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
